![molecular formula C19H19N5O2S B2977884 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 886966-14-9](/img/structure/B2977884.png)
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an amide group, a sulfanyl group, and a 1,2,4-triazine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazine ring, for example, is a six-membered ring with three nitrogen atoms and three carbon atoms . The presence of the amide and sulfanyl groups could also have significant effects on the compound’s reactivity and properties .Scientific Research Applications
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38) . Further investigations into its mechanism of action and efficacy against specific cancer types are ongoing.
- The compound exhibits significant antioxidant activity, as demonstrated by its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases and promoting overall health .
- Researchers have utilized this compound as a key precursor for the synthesis of novel heterocyclic compounds. By modifying its structure, they have generated diverse derivatives with potential applications in drug discovery and materials science .
- Imidazoles play a vital role in medicinal chemistry. This compound’s imidazole moiety contributes to its biological activity. Investigating its reactivity and interactions with other functional groups can lead to valuable insights for drug design .
- Computational modeling and docking studies have explored the binding interactions of this compound with specific protein targets. Notably, it forms stable hydrogen bonds within binding pockets, suggesting potential therapeutic relevance .
- Beyond cancer cell lines, researchers have assessed its effects on other cellular systems, such as African green monkey kidney epithelial cells (VERO). Understanding its impact on different cell types informs its broader biological activity .
- Researchers have investigated the SAR of this compound by synthesizing related derivatives. By correlating structural modifications with biological effects, they aim to optimize its pharmacological properties .
- Given its diverse properties, this compound holds promise in various fields, including drug development, materials science, and biochemistry. Continued research will uncover additional applications and refine its potential uses .
Anticancer Properties
Antioxidant Activity
Synthesis of Novel Heterocycles
Imidazole Chemistry
Computational Docking Studies
Biological Evaluation
Structure-Activity Relationship (SAR)
Future Applications
Future Directions
properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-7-5-6-10-15(13)21-17(25)12-27-19-23-22-16(18(26)24(19)20)11-14-8-3-2-4-9-14/h2-10H,11-12,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAPICQYBPVDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.